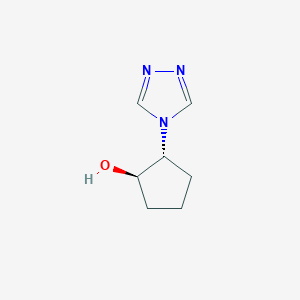![molecular formula C30H32O15 B2380633 [(3R,4R)-9-(benzoyloxymethyl)-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate CAS No. 1201580-97-3](/img/structure/B2380633.png)
[(3R,4R)-9-(benzoyloxymethyl)-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R,4R)-9-(benzoyloxymethyl)-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate: is a natural product that can be derived from the root of Paeonia lactifloraIt belongs to the class of galloylated monoterpene glycosides and has been studied for its potential biological activities, including its role as a β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: [(3R,4R)-9-(benzoyloxymethyl)-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate can be isolated from the roots of Paeonia lactiflora through a series of extraction and purification steps. The process typically involves:
Extraction: The roots are dried and powdered, followed by extraction using solvents such as methanol or ethanol.
Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography, to isolate this compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through extraction from natural sources .
Análisis De Reacciones Químicas
Types of Reactions: [(3R,4R)-9-(benzoyloxymethyl)-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent parts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Hydrolysis: Hydrochloric acid or specific enzymes can facilitate hydrolysis.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Hydrolysis: Galloyl and albiflorin components.
Aplicaciones Científicas De Investigación
[(3R,4R)-9-(benzoyloxymethyl)-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[430
Mecanismo De Acción
[(3R,4R)-9-(benzoyloxymethyl)-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate exerts its effects primarily through the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This enzyme is crucial for the formation of β-amyloid peptides, which are implicated in the development of Alzheimer’s disease. By inhibiting BACE1, this compound reduces the production of β-amyloid peptides, thereby potentially mitigating the progression of Alzheimer’s disease .
Comparación Con Compuestos Similares
4’-O-Galloylpaeoniflorin: Another galloylated monoterpene glycoside derived from Paeonia lactiflora.
Paeoniflorin: A major constituent of Paeonia lactiflora with similar biological activities.
Albiflorin: A functional isomer of paeoniflorin with distinct biological properties.
Comparison:
[(3R,4R)-9-(benzoyloxymethyl)-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate vs. 4’-O-Galloylpaeoniflorin: Both compounds are positional isomers, but they differ in their fragmentation patterns and ionization efficiency.
This compound vs. Paeoniflorin: While both compounds exhibit biological activities, this compound has shown stronger inhibitory effects on BACE1.
This compound vs. Albiflorin: Albiflorin derivatives generally have weaker anti-inflammatory activities compared to paeoniflorin derivatives.
Propiedades
IUPAC Name |
[(3R,4R)-9-(benzoyloxymethyl)-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O15/c1-28-10-18(42-25(39)14-7-16(32)20(34)17(33)8-14)15-9-30(28,44-26-23(37)22(36)21(35)19(11-31)43-26)29(15,27(40)45-28)12-41-24(38)13-5-3-2-4-6-13/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3/t15-,18+,19+,21+,22-,23+,26-,28?,29?,30?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHIYEMICNYJGK-NJVRKBDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12C[C@H]([C@@H]3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2380552.png)


![7-Bromobenzo[d][1,3]dioxol-5-amine](/img/structure/B2380558.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2380559.png)
![Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2380562.png)


![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2380566.png)

![N-[2-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)anilino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2380569.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2380570.png)
![4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2380572.png)
![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide](/img/structure/B2380573.png)
